molecular formula C8H11BrClNO B6200446 3-bromo-4-methoxy-N-methylaniline hydrochloride CAS No. 2694728-91-9

3-bromo-4-methoxy-N-methylaniline hydrochloride

Cat. No.: B6200446
CAS No.: 2694728-91-9
M. Wt: 252.5
InChI Key:
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Description

3-Bromo-4-methoxy-N-methylaniline hydrochloride (3-Br-4-MMA) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. This compound is a derivative of aniline and contains a bromine atom and a methoxy group. It is a white crystalline solid that is soluble in water and organic solvents. 3-Br-4-MMA has a wide range of applications in organic synthesis, materials science, and biochemistry.

Scientific Research Applications

3-bromo-4-methoxy-N-methylaniline hydrochloride has been used in a variety of scientific research applications, such as organic synthesis, materials science, and biochemistry. In organic synthesis, this compound is used as a catalyst for the synthesis of various compounds, such as polymers and pharmaceuticals. In materials science, this compound is used as a building block for the synthesis of functional materials, such as polymers and nanomaterials. In biochemistry, this compound is used to study the mechanism of enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-methylaniline hydrochloride is not fully understood. However, it is believed that the bromine atom and the methoxy group interact with the target molecule, forming a covalent bond that inhibits the target molecule’s activity. This interaction is believed to be reversible, and the target molecule can be reactivated by the addition of a reducing agent.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes, such as cytochrome P450 enzymes, and can also bind to receptors, such as the serotonin receptor. In addition, this compound has been shown to have anticonvulsant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

3-bromo-4-methoxy-N-methylaniline hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, there are also some limitations to using this compound in lab experiments. For example, this compound is relatively unstable and can be degraded by light and heat. In addition, this compound can be toxic if ingested, and it should be handled with care.

Future Directions

There are several potential future directions for research on 3-bromo-4-methoxy-N-methylaniline hydrochloride. One potential direction is to study the mechanism of action of this compound in more detail. Another potential direction is to develop new methods for synthesizing this compound, such as using renewable resources. In addition, further research could be done to explore the potential therapeutic applications of this compound. Finally, research could be done to develop new materials based on this compound for a variety of applications.

Synthesis Methods

3-bromo-4-methoxy-N-methylaniline hydrochloride can be synthesized from aniline hydrochloride and bromine in a two-step process. In the first step, aniline hydrochloride is reacted with bromine in an aqueous solution to form 4-bromoaniline hydrochloride. In the second step, 4-bromoaniline hydrochloride is reacted with methoxymethyl chloride in an organic solvent to form this compound. This synthesis method is relatively simple and efficient, and it can be used to produce high yields of this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4-methoxy-N-methylaniline hydrochloride involves the bromination of 4-methoxy-N-methylaniline followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-methoxy-N-methylaniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-methoxy-N-methylaniline in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with dichloromethane.", "Step 6: Wash the organic layer with sodium hydroxide solution and water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Dissolve the crude product in hydrochloric acid and stir at room temperature for 1 hour.", "Step 10: Filter the resulting precipitate and wash with water.", "Step 11: Dry the product under vacuum to obtain 3-bromo-4-methoxy-N-methylaniline hydrochloride." ] }

2694728-91-9

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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